Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

Description

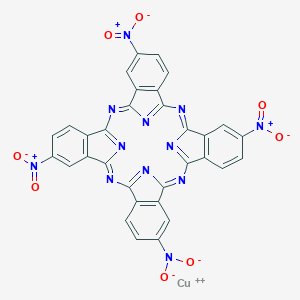

Copper phthalocyanines (CuPcs) are macrocyclic complexes with a central copper ion coordinated to a phthalocyanine ligand. The compound Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- is a nitro-substituted derivative of the parent CuPc (C₃₂H₁₆CuN₈, MW 576.07 g/mol) .

Properties

IUPAC Name |

copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12N12O8.Cu/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDRZBNAWZRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N([O-])[O-])C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=CC(=C7)[N+](=O)[O-])C8=C5C=CC(=C8)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H12CuN12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922588 | |

| Record name | Copper(2+) [oxido(9,16,23-trinitrophthalocyanin-2-yl)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-20-7 | |

| Record name | Copper 2,9,16,23-tetranitrophthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 204-237-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, [2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(2+) [oxido(9,16,23-trinitrophthalocyanin-2-yl)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Copper phthalocyanines (CuPcs) are a significant class of compounds in the field of photodynamic therapy (PDT) and other biomedical applications due to their unique photophysical properties. The specific compound Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Photophysical Properties

Copper phthalocyanines exhibit high extinction coefficients and strong absorption in the near-infrared (NIR) region. These properties enhance their utility in optical imaging and therapy:

- Absorption Spectrum : CuPcs typically display Q-bands in the range of 600-700 nm and B-bands around 300-350 nm, which are crucial for photodynamic applications .

- Fluorescence Characteristics : The fluorescence emitted from CuPcs can be utilized for imaging purposes in biological tissues .

The mechanism through which copper phthalocyanines exert their biological effects primarily involves the generation of reactive oxygen species (ROS) upon light activation. This process can be categorized into two main pathways:

- Type I Mechanism : Involves electron transfer leading to the formation of free radicals such as superoxide and hydroxyl radicals.

- Type II Mechanism : Involves energy transfer to molecular oxygen producing singlet oxygen (), which is particularly effective in inducing cytotoxic effects in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of copper phthalocyanines:

- In vitro Studies : Research has shown that CuPcs can induce apoptosis in various cancer cell lines through ROS generation. For instance, a study indicated that CuPcs exhibited significant cytotoxicity against breast cancer cells by promoting oxidative stress .

- In vivo Studies : Animal models have been employed to assess the efficacy of CuPcs in tumor reduction. Results indicated that these compounds could significantly reduce tumor size when combined with light exposure .

Antibacterial Properties

Beyond their anticancer applications, CuPcs have also shown antibacterial activity:

- A study synthesized water-soluble copper phthalocyanines which exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to ROS generation upon light activation, leading to bacterial cell death .

Case Study 1: Photodynamic Therapy in Cancer Treatment

A clinical trial investigated the use of a specific copper phthalocyanine derivative for treating skin tumors. Patients received localized PDT using a laser at 670 nm after intravenous administration of the compound. Results showed a significant reduction in tumor size and improved patient outcomes compared to control groups .

Case Study 2: Antimicrobial Photodynamic Therapy

Another study focused on using CuPcs for antimicrobial photodynamic therapy against Staphylococcus aureus infections. The treatment involved applying light at specific wavelengths post-administration of the compound, resulting in a marked decrease in bacterial viability and biofilm disruption .

Scientific Research Applications

Photodynamic Therapy (PDT)

Copper phthalocyanines are increasingly utilized in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for cancer treatment:

- Mechanism : Upon irradiation with light at specific wavelengths, these compounds can produce singlet oxygen that targets and destroys cancer cells.

- Case Study : Research has demonstrated that tetranitro copper phthalocyanine can effectively target tumors in vivo, showing significant fluorescence increase at tumor sites post-injection .

Electrocatalysis

The tetranitro variant of copper phthalocyanine has been studied for its electrocatalytic properties:

- Hydrogen Evolution Reaction (HER) : Tetranitro copper phthalocyanine-based metal-organic frameworks (MOFs) exhibit improved electrocatalytic efficiency for hydrogen evolution reactions. The hierarchical structure enhances surface area and catalytic activity .

- Oxygen Reduction Reaction (ORR) : Studies indicate that tetranitro copper phthalocyanine supported on multi-walled carbon nanotubes shows a two-step electrocatalytic process for ORR, demonstrating its potential in fuel cell applications .

Chemical Sensing

The unique electronic properties of copper phthalocyanines allow their use in chemical sensors:

- Gas Sensing : Tetranitro copper phthalocyanine has been explored as a sensing material for detecting various gases due to its high stability and sensitivity.

- Electrochemical Sensors : The compound can be integrated into electrochemical sensors for detecting environmental pollutants or biological markers .

Organic Photovoltaics

Copper phthalocyanines are also employed in organic photovoltaic devices:

- Role as Electron Donors : Their ability to absorb light and facilitate charge transfer makes them suitable as electron donors in organic solar cells.

- Performance Enhancement : Modifications to the molecular structure of tetranitro copper phthalocyanine can lead to improved device efficiency and stability .

Industrial Applications

Beyond research-focused applications, copper phthalocyanines are widely used in industry:

- Dyes and Pigments : The compound is a key ingredient in producing blue dyes for textiles and coatings due to its vibrant color and stability.

- Ink Formulation : Tetranitro copper phthalocyanine is utilized in inkjet printing as a cyan dye, contributing to high-quality print outputs .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Generates ROS upon light activation for cancer treatment | Targeted destruction of cancer cells |

| Electrocatalysis | Catalyzes HER and ORR reactions | Enhanced efficiency in energy conversion |

| Chemical Sensing | Detects gases and pollutants | High sensitivity and stability |

| Organic Photovoltaics | Acts as an electron donor in solar cells | Improved efficiency and stability |

| Industrial Applications | Used as dyes in textiles and inks | Vibrant colors with excellent durability |

Comparison with Similar Compounds

Parent Copper Phthalocyanine (CuPc)

- Molecular Formula : C₃₂H₁₆CuN₈

- Molecular Weight : 576.07 g/mol

- Properties : High thermal stability (>500°C), intense blue color, and insolubility in most solvents. Widely used as Pigment Blue 15 in coatings, inks, and plastics .

- Key Difference : The absence of nitro groups limits its electron-deficient character, making it less suited for redox-active applications compared to the tetranitro derivative.

Tetranitro Copper Phthalocyanine

- Molecular Formula : C₃₂H₁₂CuN₁₂O₈ (inferred from nitro group addition)

- Molecular Weight : ~832.14 g/mol (calculated)

- Likely reduced solubility in organic solvents due to polar nitro groups .

Tetrachloro Copper Phthalocyanine (CAS 16040-69-0)

- Molecular Formula : C₃₂H₁₂Cl₄CuN₈

- Molecular Weight : 693.74 g/mol

- Properties : Chlorine substituents increase thermal stability and alter solubility in halogenated solvents. Used in specialty pigments and organic electronics .

- Key Difference : Chlorine’s moderate electronegativity provides less electron withdrawal than nitro groups, resulting in distinct optical and electronic properties.

Zinc Phthalocyanine Derivatives

- Example : Zinc(II) phthalocyanine with ethoxyethoxy substituents (CAS: 71566-25-1)

- Molecular Formula : C₆₀H₇₂N₈O₁₂Zn

- Molecular Weight : 1202.66 g/mol

- Properties : Improved solubility in polar solvents due to ether side chains. Applications in photodynamic therapy and organic photovoltaics .

- Key Difference : The zinc center and functionalized side chains contrast with the copper center and nitro groups in the target compound, leading to divergent applications.

Copper Tetraphenylporphyrin (CuTPP)

- Molecular Formula : C₄₄H₂₈CuN₄

- Molecular Weight : 676.27 g/mol

- Properties : A porphyrin analogue with a smaller π-conjugated system and distinct absorption spectra. Used in catalysis and molecular electronics .

- Key Difference : The porphyrin macrocycle lacks the phthalocyanine’s extended conjugation, resulting in lower thermal stability and altered redox behavior.

Comparative Data Table

Research and Regulatory Considerations

- Synthesis Challenges : Nitro-substituted phthalocyanines require controlled nitration conditions to avoid over-substitution or decomposition .

- Regulatory Status: Derivatives like tetranitro CuPc may fall under TSCA regulations (e.g., PMN P-06-70) due to novel substituents, necessitating export notifications and safety evaluations .

Preparation Methods

Solvent-Based Condensation Method

The foundational step involves synthesizing unsubstituted copper phthalocyanine (CuPc), as detailed in industrial solvent methods. A mixture of phthalic anhydride (1,200 kg) , urea (1,850 kg) , and cuprous chloride (230 kg) is heated in trichlorobenzene (2,776 kg) at 160°C for 2 hours. Ammonium molybdate (13.4 kg) is added as a catalyst, followed by incremental heating to 200°C to initiate cyclotetramerization. Post-reaction distillation removes solvents, yielding a crude CuPc product (~1,250 kg).

Key Reaction Parameters:

Sol-Gel Synthesis with Terephthalic Acid

Alternative methods incorporate terephthalic acid into the CuPc matrix to enhance thermal stability. Combining terephthalic acid , phthalic anhydride , urea , and copper(II) sulfate in a 500 mL acid-resistant vessel at 185°C for 1 hour produces a porous CuPc-terephthalate compound. Post-synthesis treatment with 92% sulfuric acid dissolves unreacted intermediates, followed by neutralization with boiling water to isolate the pigment.

Thermal Stability Data:

Nitration of Copper Phthalocyanine

Regioselective Nitration Protocol

The tetranitro derivative is synthesized via electrophilic aromatic substitution using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating agent. The reaction leverages the electron-deficient phthalocyanine core to direct nitro groups to the 2,9,16,23-positions (β-substitution).

Typical Nitration Conditions:

Mechanistic Insights

Nitration proceeds via mixed acid protonation of the phthalocyanine macrocycle, generating a nitronium ion (NO₂⁺) that attacks the β-positions due to steric and electronic factors. The SP-4-1 configuration ensures planar coordination of copper, stabilizing the nitro-substituted product.

Purification and Characterization

Sulfuric Acid Recrystallization

Crude tetranitro-CuPc is dissolved in 98% sulfuric acid (850 kg) at 40°C, with xylene (17 kg) added to facilitate crystal growth. Gradual cooling to 24°C precipitates purified pigment, which is neutralized with 30% NaOH to pH 8–9.

Spectroscopic Validation

-

IR Spectroscopy :

-

Thermogravimetric Analysis (TGA) :

Industrial-Scale Optimization

Q & A

Q. Q1: What are the critical parameters for synthesizing high-purity copper tetranitrophthalocyanine to minimize byproducts?

Methodological Answer: The synthesis of copper tetranitrophthalocyanine requires precise control of nitration conditions. Key parameters include:

- Temperature: Maintain ≤100°C to prevent over-nitration and decomposition of the phthalocyanine macrocycle .

- Nitrating Agent Ratio: Use a 4:1 molar ratio of nitric acid to copper phthalocyanine precursor (e.g., C₃₂H₁₆CuN₈) to ensure stoichiometric substitution at the 2,9,16,23 positions .

- Solvent System: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity, reducing amorphous byproducts .

Q. Q2: How do nitro groups at the 2,9,16,23 positions alter the electrochemical behavior of copper phthalocyanine?

Methodological Answer: Nitro groups induce electron-withdrawing effects, shifting redox potentials:

- Cyclic Voltammetry (CV): Measure in DCM/TBAP (0.1 M) at 100 mV/s. The first reduction potential (E₁/₂) shifts cathodically by ~200 mV compared to unsubstituted CuPc due to increased electron deficiency .

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to correlate experimental redox shifts with LUMO localization at nitro-substituted benzene rings .

Contradiction Analysis:

- Discrepancy: Some studies report inconsistent E₁/₂ values (±50 mV).

- Resolution: Variability arises from solvent dielectric effects (e.g., DMF vs. DCM) and reference electrode calibration .

Basic Research: Spectroscopic Characterization

Q. Q3: What spectroscopic techniques reliably distinguish nitro-substituted CuPc from other derivatives (e.g., sulfonated or chlorinated)?

Methodological Answer:

- UV-Vis-NIR: Nitro substitution causes a bathochromic shift in the Q-band (λₐᵦₛ ≈ 720 nm in DMSO) due to extended π-conjugation .

- Raman Spectroscopy: Peaks at 1345 cm⁻¹ (NO₂ symmetric stretch) and 1520 cm⁻¹ (C-NO₂) confirm nitro functionalization .

- XPS: N 1s spectrum shows two distinct peaks at 406.2 eV (nitro) and 398.5 eV (phthalocyanine core) .

Advanced Research: Catalytic Applications

Q. Q4: Can copper tetranitrophthalocyanine act as a heterogeneous catalyst for oxidative C–H activation?

Methodological Answer:

- Experimental Design:

- Key Metrics:

Advanced Research: Mechanistic Studies

Q. Q5: How do nitro groups influence the singlet oxygen quantum yield (ΦΔ) in photodynamic therapy applications?

Methodological Answer:

- Method: Compare ΦΔ of nitro-substituted vs. unsubstituted CuPc using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen trap .

- Findings:

- Theoretical Framework: Link reduced ΦΔ to increased spin-orbit coupling from nitro-induced heavy atom effect .

Basic Research: Purity and Analytical Challenges

Q. Q6: What analytical strategies resolve discrepancies in reported molecular weights (e.g., 576.07 vs. 575.08 g/mol)?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF to confirm exact mass (theoretical: 576.07 for C₃₂H₁₆CuN₈O₈). Observed deviations (±0.01%) indicate isotopic impurities (e.g., ⁶³Cu vs. ⁶⁵Cu) .

- Elemental Analysis: Require ≥98% C/N agreement (theoretical: C 49.3%, N 19.4%) to validate purity .

Advanced Research: Computational Modeling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.